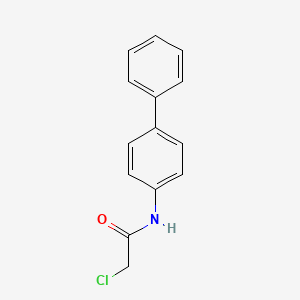

N-1,1'-biphenyl-4-yl-2-chloroacetamide

Description

Contextualization within Biphenyl (B1667301) Chemical Research

Biphenyls, characterized by two phenyl rings linked by a single bond, are a foundational structural motif in organic chemistry. rsc.orgwikipedia.org This scaffold is not merely a passive linker; its conformation and electronic properties are central to the function of many molecules. Initially recognized for their use as intermediates and in the production of polychlorinated biphenyls (PCBs), the scope of biphenyl research has expanded dramatically. arabjchem.org Today, the biphenyl moiety is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. rsc.orgresearchgate.net

The versatility of the biphenyl structure allows it to serve as a building block for compounds with diverse pharmacological activities, including antihypertensive, antimicrobial, anti-inflammatory, and anticancer properties. arabjchem.orgresearchgate.netijsdr.orgresearchgate.net For example, biphenyl is a core component of drugs like the antihypertensive telmisartan (B1682998) and the anti-inflammatory diflunisal. wikipedia.org The biaryl axis is also a key element in natural products, chiral reagents, and liquid crystals. arabjchem.org Because the parent biphenyl molecule is relatively non-reactive, chemical research often focuses on the synthesis of functionalized derivatives to impart specific biological or material properties. rsc.orgarabjchem.org The synthesis of these substituted biphenyls is a major area of research, employing various cross-coupling reactions like the Suzuki-Miyaura and Ullmann reactions. wikipedia.orgresearchgate.net The incorporation of an N-substituted chloroacetamide group onto the biphenyl framework, as seen in N-1,1'-biphenyl-4-yl-2-chloroacetamide, represents a strategic functionalization aimed at exploring new chemical and biological activities.

Significance of the Chloroacetamide Moiety in Organic Synthesis and Biological Research

The chloroacetamide group (ClCH₂CONH-) is a highly versatile functional group in organic chemistry, primarily due to the reactivity of the carbon-chlorine bond. researchgate.nettandfonline.com The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. researchgate.nettandfonline.com This reactivity is widely exploited in organic synthesis to introduce the acetamide (B32628) fragment onto various molecules or to construct more complex heterocyclic systems like thiazolidinones, pyrroles, and imidazoles. researchgate.nettandfonline.com

Beyond its role as a synthetic intermediate, the chloroacetamide moiety is a recognized pharmacophore present in numerous biologically active compounds. It is a key feature in several classes of herbicides, such as metolachlor (B1676510) and acetochlor (B104951), which function by inhibiting the growth of weeds. researchgate.netwikipedia.org In medicinal chemistry, chloroacetamide derivatives have been investigated for a range of biological activities, including antimicrobial, antifungal, and anticancer effects. ijpsr.infonih.gov The electrophilic nature of the chloroacetamide group allows it to act as a covalent inhibitor by forming a permanent bond with nucleophilic residues, such as cysteine, in target proteins. nih.govnih.gov This mechanism of action is being explored for developing potent and specific inhibitors for various enzymes and protein-protein interactions. nih.govrsc.org The presence of this moiety in this compound suggests its potential as both a synthetic building block and a biologically active agent. researchgate.netarkat-usa.org

Overview of Academic Research Trajectories for this compound and Related Analogues

Academic research on this compound and its analogs focuses on synthesis, characterization, and the exploration of potential biological activities. The synthesis of this compound typically follows established methods for producing N-aryl-2-chloroacetamides, which involve the chloroacetylation of the corresponding aryl amine. researchgate.nettandfonline.com In this case, 4-aminobiphenyl (B23562) would be reacted with chloroacetyl chloride, often in the presence of a base like triethylamine (B128534) or in a solvent such as acetic acid, to yield the target amide. tandfonline.comresearchgate.net

While specific, in-depth studies on this compound itself are not extensively detailed in the literature, the research trajectories for this class of compounds can be inferred from studies on its close analogs. These investigations generally leverage the combined structural features of the biphenyl scaffold and the reactive chloroacetamide moiety.

Key Research Directions Include:

Antimicrobial and Antifungal Agents: Many chloroacetamide derivatives have been synthesized and screened for their ability to inhibit the growth of bacteria and fungi. ijpsr.infonih.govnih.gov For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been studied as potential antimicrobial and antiproliferative agents. nih.gov Research in this area would involve evaluating the minimum inhibitory concentration (MIC) of this compound and its analogs against various pathogens.

Anticancer and Antiproliferative Activity: The biphenyl core is present in many compounds with anticancer properties. researchgate.netnih.gov Researchers have designed and synthesized biphenyl-based compounds as potential inhibitors of specific biological targets in cancer cells, such as the FtsZ protein or various sulfatases. nih.govresearchgate.net The addition of the chloroacetamide group could enhance this activity, possibly through covalent modification of target proteins.

Enzyme Inhibition: The electrophilic chloroacetamide can act as a "warhead" for covalent inhibitors. nih.gov Research trajectories often involve screening compounds like this compound against specific enzymes implicated in disease, where the biphenyl moiety would direct the molecule to the enzyme's binding site.

Herbicidal Activity: Given that chloroacetamides are a major class of herbicides, new analogs are frequently synthesized and evaluated for their potential in agriculture. mdpi.comresearchgate.net Research would focus on the compound's effect on weed growth and its selectivity.

The general research path involves designing and synthesizing a library of related analogs by modifying either the biphenyl ring system or the substituents attached to the acetamide nitrogen. These new compounds are then subjected to a battery of biological assays to identify potential leads for drug discovery or agrochemical development.

Data Tables

Table 1: Physicochemical Properties of this compound

This table is interactive. You can sort and filter the data.

| Property | Value | Source |

| IUPAC Name | N-(biphenyl-4-yl)-2-chloroacetamide | nih.gov |

| Molecular Formula | C₁₄H₁₂ClNO | nih.gov |

| Molecular Weight | 245.7 g/mol | nih.gov |

| CAS Number | 24695-88-9 | nih.gov |

Table 2: Examples of Research on Analogous Compounds

This table is interactive. You can sort and filter the data.

| Compound Class | Research Focus | Key Findings | Reference |

| Biphenyl-benzamide derivatives | Antibacterial agents (FtsZ inhibitors) | Compound 30 showed excellent activity against Bacillus subtilis strains (MIC 0.008–0.063 µg/mL). | nih.gov |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Antimicrobial and antiproliferative agents | Newly synthesized derivatives were characterized and evaluated for pharmacological activities. | nih.gov |

| Biphenyl/Bibenzyl derivatives | Dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Compound 19 was a potent AChE inhibitor (IC₅₀ = 0.096 µM). | mdpi.com |

| Biphenyl ether derivatives | Sulfatase inhibitors | The trichloroethylsulfamate group was identified as a new pharmacophore for potent sulfatase inhibition. | researchgate.net |

| Chloroacetamide derivatives | Antifungal agents | A chloroacetamide derivative (4-BFCA) was effective against resistant Fusarium strains (MIC 12.5–50 μg/mL). | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-phenylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c15-10-14(17)16-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXDZLUJUXGKJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366800 | |

| Record name | N-1,1'-biphenyl-4-yl-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3289-77-8 | |

| Record name | N-1,1'-biphenyl-4-yl-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 1,1 Biphenyl 4 Yl 2 Chloroacetamide and Its Analogues

Direct Chloroacetylation of Biphenyl-4-ylamine Precursors

The most direct and common method for synthesizing N-1,1'-biphenyl-4-yl-2-chloroacetamide is the chloroacetylation of biphenyl-4-ylamine. This reaction involves the acylation of the primary amine with a chloroacetylating agent. researchgate.net

Reaction Conditions and Catalysis

The chloroacetylation of aromatic amines can be performed under various conditions. researchgate.net A frequent approach involves reacting the amine with a chloroacetylating agent in an inert solvent. The reaction often necessitates a base to neutralize the hydrochloric acid byproduct. researchgate.net

Common solvents for this reaction include:

Dichloromethane researchgate.net

Benzene researchgate.net

Toluene researchgate.net

Glacial acetic acid researchgate.net

Dimethylformamide (DMF) researchgate.net

Bases that can be employed to scavenge the acid include:

Triethylamine (B128534) researchgate.net

Potassium carbonate researchgate.net

Pyridine tandfonline.com

Excess amine reactant researchgate.net

The reaction is also achievable under neutral or basic aqueous conditions, sometimes referred to as Schotten-Baumann conditions. researchgate.net This can involve a two-phase system of water and an organic solvent like dichloromethane, with a base such as sodium hydroxide (B78521) to neutralize the HCl formed. researchgate.net

While many chloroacetylation reactions proceed without a specific catalyst, certain Lewis acids have been explored to influence selectivity in more complex substrates. For instance, in the presence of other nucleophilic groups like alcohols, Lewis acids such as Cu²⁺, Ag⁺, Cd²⁺, and Zn²⁺ have been shown to favor N-acylation. tandfonline.com

Chloroacetylating Agent Selection

The most widely used chloroacetylating agent is chloroacetyl chloride due to its high reactivity. researchgate.nettandfonline.com Another common agent is chloroacetic anhydride . The choice of agent can depend on the specific substrate and desired reaction conditions.

| Chloroacetylating Agent | Typical Application |

| Chloroacetyl Chloride | Widely used for its high reactivity in acylating amines. researchgate.nettandfonline.com |

| Chloroacetic Anhydride | An alternative to chloroacetyl chloride, sometimes used under milder conditions. |

Synthesis of Bis-chloroacetamide Biphenyl (B1667301) Derivatives

Analogues containing two chloroacetamide groups on a biphenyl scaffold are also of interest.

Derivatization from Biphenyl-4,4'-diamine Precursors

The synthesis of bis-chloroacetamide biphenyl derivatives typically starts from biphenyl-4,4'-diamine. In this process, both primary amine groups undergo chloroacetylation. The reaction conditions are similar to the mono-acetylation, but the stoichiometry of the chloroacetylating agent is adjusted to ensure both amine groups react.

For example, reacting biphenyl-4,4'-diamine with two or more equivalents of chloroacetyl chloride in the presence of a suitable base and solvent yields the corresponding N,N'-(biphenyl-4,4'-diyl)bis(2-chloroacetamide).

Advanced Synthetic Routes Incorporating Biphenyl and Chloroacetamide Scaffolds

The biphenyl and chloroacetamide moieties are valuable building blocks in the construction of more complex molecules. nih.govmdpi.com The reactive chlorine atom in the chloroacetamide group is susceptible to nucleophilic substitution, allowing for the attachment of various other functional groups and the formation of heterocyclic systems. researchgate.net

Integration into Complex Molecular Architectures

The this compound scaffold can be integrated into larger, more complex molecular architectures through various synthetic strategies. The reactivity of the chloroacetamide group allows for its use as a versatile intermediate. For instance, the chlorine atom can be displaced by sulfur, nitrogen, or oxygen nucleophiles to build larger assemblies. researchgate.netscielo.org.za This reactivity is fundamental in designing molecules for various applications, including medicinal chemistry, where the biphenyl scaffold is a known privileged structure. mdpi.com Multicomponent reactions (MCRs) also offer an efficient pathway to complex molecules, where a chloroacetamide-containing component could potentially be incorporated in a one-pot synthesis to generate intricate molecular frameworks. nih.gov

Applications of Biphenyl Scaffolds in Heterocyclic Synthesis

The biphenyl moiety is not just a common feature in many bioactive molecules but also serves as a versatile scaffold for the synthesis of various heterocyclic compounds. rsc.orgarabjchem.org Its rigid structure and the potential for functionalization on both phenyl rings make it an ideal starting point for constructing complex, polycyclic systems.

One prominent application involves the use of functionalized biphenyls in cyclocondensation reactions. For instance, benzimidazolyl chalcones that incorporate a biphenyl group have been used as key intermediates to synthesize a range of bioactive heterocycles. Through reactions with different reagents, this biphenyl-containing chalcone (B49325) can be converted into:

1H-benzo[b] rsc.orgdiazepine derivatives : Formed by reacting the chalcone with o-phenylenediamine.

Thiazine derivatives : Synthesized through cyclocondensation with thiourea (B124793).

Pyrazolinone derivatives : Obtained by reaction with 3-amino-5-pyrazolinone.

Another strategy involves leveraging cross-coupling reactions to attach heterocyclic precursors to a biphenyl core. The Heck reaction, for example, has been used to synthesize a fluorescent pyrazole-indole hybrid containing a biphenyl fragment. researchgate.net Similarly, the Suzuki-Miyaura coupling has been employed to create biphenyl oxazole (B20620) derivatives, which have been investigated as enzyme inhibitors. rsc.org

Furthermore, intramolecular cyclization of functional groups attached to the biphenyl scaffold provides a direct route to fused heterocyclic systems. N-amidyl radical cyclizations represent an advanced strategy where radical intermediates are used to forge new carbon-nitrogen and carbon-carbon bonds, leading to complex heterocyclic structures like indolo[2,1-a]isoquinolin-6(5H)-ones. acs.org The enamide moiety, which can be part of a larger biphenyl-containing molecule, can also undergo various modes of cyclization to efficiently produce diverse N-heterocycles. nih.govbeilstein-journals.org

Suzuki Coupling and Other Cross-Coupling Strategies for Biphenyl Derivatives

The construction of the biphenyl scaffold itself is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-coupling reactions being the most powerful and widely used tools. rsc.orgresearchgate.net Among these, the Suzuki-Miyaura coupling is preeminent due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boron-based reagents. rsc.org

The Suzuki-Miyaura reaction creates a carbon-carbon bond between an aryl halide (or triflate) and an organoboron compound, typically an arylboronic acid or ester. The reaction is catalyzed by a palladium(0) complex and requires a base. The catalytic cycle is generally understood to involve three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.

Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

Reductive Elimination : The two aryl groups on the palladium complex couple and are eliminated, forming the biphenyl product and regenerating the palladium(0) catalyst. rsc.org

While the Suzuki coupling is highly versatile, several other cross-coupling reactions are also effectively used for biphenyl synthesis, differing primarily in the type of organometallic reagent used.

Table 2: Comparison of Major Cross-Coupling Reactions for Biphenyl Synthesis This table is interactive. You can sort and filter the data.

| Reaction Name | Organometallic Reagent | Typical Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester (R-B(OR)₂) | Pd complexes | Mild conditions, high functional group tolerance, low toxicity of reagents. | rsc.org |

| Stille | Organostannane (R-SnR'₃) | Pd complexes | Tolerant of many functional groups, but tin reagents are toxic. | rsc.org |

| Negishi | Organozinc (R-ZnX) | Pd or Ni complexes | Highly reactive, but organozinc reagents are sensitive to air and moisture. | rsc.org |

| Kumada | Grignard reagent (R-MgX) | Pd or Ni complexes | High reactivity, but limited by functional group incompatibility. | rsc.org |

| Hiyama | Organosilane (R-SiR'₃) | Pd complexes | Requires an activating agent (e.g., fluoride); silicon byproducts are non-toxic. | rsc.org |

| Ullmann | - | Copper | A classic method involving the coupling of two aryl halides; requires high temperatures. | rsc.org |

These powerful synthetic tools provide chemists with a robust and flexible platform for creating a vast array of substituted biphenyl derivatives, which in turn serve as precursors for compounds like this compound and as building blocks for more complex molecular architectures.

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions at the α-Chloro Position

The α-chloro position in N-1,1'-biphenyl-4-yl-2-chloroacetamide is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl group. This facilitates the displacement of the chlorine atom by a variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur. researchgate.net

N-aryl-2-chloroacetamides readily react with oxygen-based nucleophiles, such as phenols and alcohols, typically in the presence of a base. The base deprotonates the nucleophile, increasing its nucleophilicity and facilitating the substitution reaction. This reaction is a common method for the synthesis of aryloxy- and alkoxy-acetamide derivatives. For instance, the reaction of a related N-aryl-2-chloroacetamide with a substituted phenol (B47542) in the presence of a suitable base would yield the corresponding ether.

Table 1: Illustrative Nucleophilic Substitution of N-Aryl-2-chloroacetamides with Oxygen Nucleophiles

| N-Aryl-2-chloroacetamide Derivative | Oxygen Nucleophile | Product |

|---|

Nitrogen nucleophiles, including primary and secondary amines, readily displace the chlorine atom in N-aryl-2-chloroacetamides to form the corresponding N-substituted glycineamides. These reactions are fundamental in the synthesis of various biologically active molecules and building blocks for more complex structures. The reaction typically proceeds under basic conditions to neutralize the hydrogen chloride formed during the reaction.

Table 2: Illustrative Nucleophilic Substitution of N-Aryl-2-chloroacetamides with Nitrogen Nucleophiles

| N-Aryl-2-chloroacetamide Derivative | Nitrogen Nucleophile | Product |

|---|---|---|

| 2-chloro-N-phenylacetamide | Aniline | 2-(phenylamino)-N-phenylacetamide |

Sulfur nucleophiles, such as thiols and thiophenols, are highly effective in displacing the α-chloro group of N-aryl-2-chloroacetamides due to the high nucleophilicity of sulfur. These reactions are often carried out in the presence of a base to generate the more potent thiolate anion, leading to the formation of thioether derivatives. uea.ac.uk For example, the reaction of N-(4-acetylphenyl)-2-chloroacetamide with 2-mercaptobenzothiazole (B37678) demonstrates this type of transformation. uea.ac.uk

Table 3: Illustrative Nucleophilic Substitution of N-Aryl-2-chloroacetamides with Sulfur Nucleophiles

| N-Aryl-2-chloroacetamide Derivative | Sulfur Nucleophile | Product |

|---|

Note: This table provides an example based on a closely related compound to illustrate the reaction type.

Intramolecular Cyclization Reactions for Heterocyclic System Formation

The products of the initial nucleophilic substitution can undergo subsequent intramolecular cyclization reactions, providing a powerful tool for the synthesis of various heterocyclic systems. The biphenyl (B1667301) moiety of this compound can influence the properties of the resulting heterocyclic compounds.

Imidazole (B134444) derivatives, which are important structural motifs in many biologically active compounds, can be synthesized from N-aryl-2-chloroacetamides. While direct cyclization of this compound itself to an imidazole is not a standard route, its derivatives can be employed in such syntheses. For example, the reaction of an α-aminoketone with an appropriate reagent can lead to the formation of a substituted imidazole. The biphenyl group can be incorporated into the final imidazole structure through strategic selection of starting materials. nih.gov

Pyrroles, another class of fundamentally important heterocyclic compounds, can also be synthesized using N-aryl-2-chloroacetamide derivatives as starting materials. nih.gov Various synthetic strategies, such as the Paal-Knorr synthesis, involve the condensation of a 1,4-dicarbonyl compound with an amine. While not a direct cyclization of the chloroacetamide, derivatives of this compound could be transformed into precursors suitable for pyrrole (B145914) synthesis.

Formation of Thiazolidine-4-one Derivatives

The synthesis of thiazolidin-4-one derivatives is a notable transformation for N-aryl-2-chloroacetamides. researchgate.net This class of compounds, including this compound, can serve as a key building block for these heterocyclic structures. The general synthetic route involves a cyclocondensation reaction.

One common pathway is the reaction of an N-aryl-2-chloroacetamide with a sulfur-containing nucleophile. For instance, the reaction with ammonium (B1175870) thiocyanate (B1210189) can produce 2-(arylimino)thiazolidin-4-ones. researchgate.net Another well-established method is the reaction of Schiff bases with thioglycolic acid. researchgate.net In the context of this compound, a plausible pathway involves its reaction with a primary amine to form an intermediate, which then undergoes cyclization with a thioglycolate.

A more direct approach involves the reaction with thioglycolic acid in the presence of a catalyst, such as anhydrous zinc chloride, to facilitate the cyclization and formation of the thiazolidin-4-one ring. researchgate.netchemmethod.com The thiazolidin-4-one ring system is a significant scaffold in medicinal chemistry, known for a wide range of biological activities. nih.govresearchgate.net

Table 1: General Conditions for Thiazolidin-4-one Synthesis from Chloroacetamides

| Reactants | Reagents/Catalysts | Conditions | Product Type |

|---|---|---|---|

| Schiff Base (derived from an arylamine and aldehyde), Thioglycolic Acid | Anhydrous ZnCl₂, Dioxane | Reflux | 2,3-disubstituted thiazolidin-4-ones chemmethod.com |

| N-Aryl-2-chloroacetamide, Ammonium Thiocyanate | Ethanol | Reflux | 2-(Arylimino)thiazolidin-4-ones researchgate.net |

Formation of Thiophene (B33073) Derivatives

Thiophene and its derivatives are important heterocyclic compounds with applications in materials science and pharmacology. bohrium.comresearchgate.net The synthesis of thiophenes from acyclic precursors can be achieved through various condensation reactions. organic-chemistry.org For N-aryl-2-chloroacetamides, transformation into thiophene derivatives is a feasible chemical pathway. researchgate.net

A prominent method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction. wikipedia.orgresearchgate.net This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org While this compound itself is not a direct substrate for the classic Gewald reaction, its reactive chloro- R group can be used in analogous cyclization strategies. For example, it can react with a sulfur source and a suitable active methylene (B1212753) compound to construct the thiophene ring. Modifications of the Gewald reaction, such as using microwave irradiation or solid supports, have been developed to improve yields and reaction times. mdpi.comarkat-usa.org

Chemical Modifications and Derivatization Strategies of the Biphenyl and Acetamide (B32628) Moieties

The structure of this compound offers multiple sites for chemical modification on both the biphenyl and acetamide portions of the molecule.

Acyl Group Substitution

The acetamide linkage can be conceptually traced back to 4-biphenylacetic acid. asianpubs.org Strategies involving this precursor highlight the potential for acyl group modification. The synthesis of various N-substituted (4-biphenyl)amides is achieved by first converting 4-biphenylacetic acid to its more reactive acyl chloride derivative, 4-biphenylacetyl chloride, using reagents like thionyl chloride. asianpubs.org This activated intermediate can then react with a wide range of amines to form different amide derivatives, effectively substituting the acyl portion of the parent structure.

Alkyl Halide Reactivity

The most significant point of reactivity on the acetamide moiety is the C-Cl bond. The chlorine atom is a good leaving group, making this compound an effective alkylating agent. nih.gov This reactivity is fundamental to many of its transformations, including the formation of thiazolidinones and other heterocyclic systems via nucleophilic substitution. researchgate.net The electrophilic nature of the α-carbon allows for reactions with various nucleophiles, leading to the formation of new carbon-sulfur, carbon-nitrogen, and carbon-oxygen bonds. The chemical structure, particularly the substituents on the phenyl ring, can influence this alkylating reactivity and, consequently, its biological activity profile. nih.govnih.gov

C-N and C-O Bond Formation Reactions

The electrophilic α-carbon of this compound readily participates in C-N and C-O bond formation reactions. researchgate.net Nitrogen-containing compounds are ubiquitous in nature and synthetic chemistry, and methods for their synthesis are highly valuable. The reaction of the chloroacetamide with various nitrogen nucleophiles, such as primary and secondary amines, azides, or heterocyclic amines, results in the substitution of the chlorine atom and the formation of a new C-N bond. researchgate.net

Similarly, oxygen nucleophiles like alcohols, phenols, and carboxylates can displace the chloride to form C-O bonds, yielding ether or ester linkages, respectively. These reactions are typically carried out under basic conditions to deprotonate the nucleophile, enhancing its reactivity.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile Type | Example | Product Functional Group |

|---|---|---|

| Nitrogen | Primary/Secondary Amine | α-Amino Acetamide |

| Nitrogen | Indole | Indolyl-N-substituted Acetamide researchgate.net |

| Oxygen | Phenol | α-Phenoxy Acetamide |

Alpha-Substitution Effects on C(sp³)-H Bond Reactivity

Recent studies have explored the influence of substituents at the α-position on the reactivity of C(sp³)-H bonds in palladium-catalyzed C-H arylation reactions. nih.gov While these studies may not directly involve this compound, the principles are applicable. The reactivity of C(sp³)-H bonds is crucial for many modern synthetic methodologies.

Research has led to the development of a reactivity scale for C(sp³)-H activation based on the α-substituent. nih.gov This scale indicates that electron-withdrawing groups can significantly influence the rate-limiting C-H activation step. For instance, substituents are ranked in the following order of reactivity: CH₂CO₂Me > CH(CH₂)₂ ≥ CH₂CONMe₂ > CH₃ ≫ CH₂Ph > CH₂Me > CH₂OMe ≫ CHMe₂. nih.gov The presence of the chlorine atom in this compound, being an electron-withdrawing group, would be expected to impact the reactivity of the adjacent C-H bonds in transition-metal-catalyzed reactions, although specific quantitative data for a chloro substituent in this context is not detailed. The mechanism for such C-H activation often involves an AMLA/CMD (Ambiphilic Metal-Ligand Assistance/Concerted Metalation-Deprotonation) transition state. nih.gov

Research on Biological Activities of N 1,1 Biphenyl 4 Yl 2 Chloroacetamide and Its Derivatives

Research on Antimicrobial Activities

N-substituted chloroacetamide derivatives have been a subject of extensive research due to their broad-spectrum antimicrobial potential. The introduction of various functional groups to the core structure allows for the modification of their biological efficacy.

Studies on N-(substituted phenyl)-2-chloroacetamides have demonstrated their effectiveness against a range of bacteria. Research indicates that these compounds are generally effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Their activity against Gram-negative bacteria like Escherichia coli has been reported as less potent in some cases. The biological activity of these chloroacetamides is influenced by the nature and position of substituents on the phenyl ring. For instance, halogenated p-substituted phenyl rings in compounds like N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides have been associated with high lipophilicity, which may facilitate their passage through the bacterial cell membrane. nih.govnih.gov

Further investigations into chloroacetamide derivatives have explored their mechanism of action, with molecular docking studies suggesting that they may target bacterial DNA gyrase and Topoisomerase II, essential enzymes involved in bacterial DNA replication and transcription. eurjchem.comresearchgate.net This inhibition ultimately leads to bacterial cell death. The versatility of the chloroacetamide scaffold allows for the synthesis of various derivatives with the aim of enhancing their antibacterial potency and selectivity. eurjchem.com

Table 1: Antibacterial Activity of Selected N-(Substituted Phenyl)-2-chloroacetamides

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| N-(substituted phenyl)-2-chloroacetamides | S. aureus | Effective |

| N-(substituted phenyl)-2-chloroacetamides | MRSA | Effective |

The antifungal properties of N-substituted chloroacetamides have also been a significant area of research. Studies have shown that these compounds exhibit moderate to significant activity against yeasts such as Candida albicans. nih.govnih.gov The effectiveness of these derivatives, similar to their antibacterial action, is dependent on their structural features, including the substituents on the phenyl ring.

One specific derivative, 2-chloro-N-phenylacetamide, has been investigated for its activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. This compound demonstrated inhibitory effects on both planktonic cells and biofilms, with a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL. nih.gov Further studies on clinical isolates of Candida tropicalis and Candida parapsilosis have also highlighted the antifungal and antibiofilm potential of 2-chloro-N-phenylacetamide, with MIC values ranging from 16 to 256 μg/ml. nih.gov In silico studies suggest that the antifungal mechanism of this compound may involve the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov

Another investigation focused on the activity of 2-chloro-N-phenylacetamide against Aspergillus flavus, revealing MIC values between 16 and 256 μg/mL and minimum fungicidal concentration (MFC) values between 32 and 512 μg/mL. The proposed mechanism of action in this case involves binding to ergosterol (B1671047) in the fungal plasma membrane and potentially inhibiting DNA synthesis. scielo.brscielo.br

Table 2: Antifungal Activity of 2-chloro-N-phenylacetamide

| Fungal Strain | MIC Range (µg/mL) | MFC Range (µg/mL) |

|---|---|---|

| Candida albicans | 128 - 256 | 512 - 1024 |

| Candida parapsilosis | 128 - 256 | 512 - 1024 |

| Candida tropicalis | 16 - 256 | - |

The search for novel anti-tubercular agents has led to the exploration of various chemical scaffolds, including derivatives of N-phenylacetamides. While direct studies on N-1,1'-biphenyl-4-yl-2-chloroacetamide are not extensively documented, research on related structures provides insights into their potential activity against Mycobacterium tuberculosis.

A study on a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives revealed potent antitubercular activity against M. tuberculosis H37Rv, with MIC values ranging from 4 to 64 μg/mL. One of the most potent compounds in this series also showed efficacy against a rifampin-resistant strain of M. tuberculosis. nih.gov Another study on pyrimidine (B1678525) derivatives, which can be considered structurally related, also showed promising antitubercular activity. nih.gov These findings suggest that the N-phenylacetamide framework can serve as a basis for the development of new anti-tubercular drugs. Further research is needed to specifically evaluate the anti-tubercular potential of this compound and its direct derivatives.

Research on Antineoplastic and Cytotoxic Activities

The potential of this compound and its derivatives as anticancer agents has been another focal point of scientific inquiry. These investigations have explored their effects on various cancer cell lines and the underlying mechanisms of their antiproliferative action.

Research into the cytotoxic effects of N-substituted acetamide (B32628) derivatives has demonstrated their potential to inhibit the proliferation of a variety of cancer cell lines. For instance, a series of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety were evaluated for their antiproliferative activities against human cancer cell lines, including nasopharyngeal, lung, liver, renal, and gastric cancer cells. One derivative, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, was particularly active against a nasopharyngeal carcinoma cell line with an IC50 value of 0.6 μM. nih.gov

Similarly, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown their potential as anticancer agents, particularly against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. nih.gov The cytotoxic activity of these compounds was found to be influenced by the nature of the substituents on the phenyl ring. In another study, N-phenyl-2,2-dichloroacetamide, a derivative of chloramphenicol, was formulated into microparticles and showed enhanced selectivity for A549 lung cancer cells. researchgate.net Furthermore, certain hydroxylated biphenyl (B1667301) compounds have demonstrated significant antiproliferative activity against malignant melanoma cells, with IC50 values in the low micromolar range. cnr.it

Table 3: Cytotoxic Activity of Selected Acetamide and Biphenyl Derivatives

| Compound Class | Cancer Cell Line(s) | Notable Activity |

|---|---|---|

| N-(substituted phenyl)acetamide derivatives | Nasopharyngeal, Lung, Liver, Renal, Gastric | IC50 of 0.6 μM for a lead compound against nasopharyngeal carcinoma |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | Prostate (PC3), Breast (MCF-7) | Potent activity against PC3 cells |

| N-phenyl-2,2-dichloroacetamide | Lung (A549) | Enhanced selectivity in microparticle formulation |

Investigations into the mechanisms underlying the antiproliferative effects of these compounds have revealed several key pathways. For certain N-(substituted phenyl)acetamide derivatives, the inhibition of cancer cell proliferation has been linked to the alteration of cell division and the accumulation of cells in the S phase of the cell cycle in a time- and concentration-dependent manner. nih.gov

In the case of some phenylacetamide derivatives, the induction of apoptosis has been identified as a primary mechanism of action. This process is often triggered through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, as well as the activation of caspases. tbzmed.ac.ir For instance, a novel chloroacetamide derivative, UPR1376, was found to be an irreversible inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) phosphorylation, a key signaling pathway in some cancers. This compound inhibited cell proliferation in FGFR1-amplified lung cancer cell lines by blocking the MAPK and AKT/mTOR signaling pathways. nih.gov The ability of these compounds to induce apoptosis and interfere with critical cell signaling pathways underscores their potential as leads for the development of new anticancer therapies.

Research on Antiparasitic Activities

The therapeutic potential of biphenyl and acetamide scaffolds has prompted investigations into their efficacy against various parasitic organisms. Research has specifically explored derivatives in the context of kinetoplastid parasites, which are responsible for significant human diseases.

Trypanosoma cruzi is the protozoan parasite responsible for Chagas disease, a major health concern in the Americas. nih.gov The search for more effective treatments is ongoing, as current options have limitations, particularly in the chronic phase of the disease. nih.gov The parasite's inability to synthesize purines makes its purine (B94841) salvage pathway an attractive drug target. nih.govresearchgate.net

While direct studies on this compound were not prominently identified, research on structurally related compounds highlights the potential of the biphenyl motif. For instance, a series of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives, which incorporated a modifiable N-benzylacetamide moiety, were synthesized and evaluated for antitrypanosomal activity. nih.gov In this series, preserving the nitrophenyl-triazole scaffold was deemed crucial for activity, while modifications were made to the acetamide portion of the molecule. nih.gov One promising compound from this study, featuring a peracetylated galactopyranosyl unit in place of the N-benzylacetamide moiety, demonstrated potent activity against the intracellular amastigote form of T. cruzi with a 50% inhibitory concentration (IC50) of 0.13 ± 0.01 µM in C2C12 myoblast cells and 0.16 ± 0.02 µM in LLC-MK2 epithelial cells. nih.gov This indicates that while the core acetamide structure is a viable backbone, modifications can significantly influence antiparasitic potency.

Table 1: Antitrypanosomal Activity of a Derivative with Modified N-benzylacetamide Moiety

| Compound | Cell Line | IC50 (µM) against T. cruzi amastigotes |

|---|---|---|

| Compound 16 | C2C12 (myoblast) | 0.13 ± 0.01 |

| Compound 16 | LLC-MK2 (epithelial) | 0.16 ± 0.02 |

| Benznidazole (standard) | - | 1.47 ± 0.08 |

Data sourced from multiple studies. nih.govnih.gov

Leishmania amazonensis is a causative agent of cutaneous leishmaniasis. Phenotypic screening of various synthetic compounds has led to the identification of acetamide derivatives as potential antileishmanial agents. nih.gov

In one study, an adamantyl-based phenyl sulfonyl acetamide derivative, designated Compound 1, was evaluated for its activity against L. amazonensis. nih.gov This compound demonstrated effective inhibition of the intracellular amastigote forms of the parasite, recording an IC50 value of 4 µM. nih.gov Furthermore, it exhibited low toxicity towards host cells, resulting in a favorable selectivity index (SI) of over 125. nih.gov The selectivity index, which compares the cytotoxicity against host cells to the potency against the parasite, is a critical indicator of a compound's potential as a therapeutic agent.

Table 2: In Vitro Antileishmanial Activity of an Acetamide Derivative

| Compound | Target | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Adamantyl-based phenyl sulfonyl acetamide (Compound 1) | L. amazonensis intracellular forms | 4 | >125 |

Data sourced from a 2020 study on experimental chemotherapy for cutaneous leishmaniasis. nih.gov

Research on Enzyme Inhibition

Derivatives of this compound have been investigated for their ability to inhibit various enzymes that are implicated in human diseases and pathological conditions.

Cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in cholinergic neurotransmission. mdpi.com The inhibition of BChE has emerged as a therapeutic target for managing the later stages of Alzheimer's disease. nih.govnih.govresearchgate.net

In this context, a series of new substituted acetamide derivatives were designed, synthesized, and evaluated for their BChE inhibitory potential. nih.govnih.gov Among the synthesized compounds, several displayed significant inhibition against BChE. nih.gov Notably, a compound identified as 8c exhibited the most potent BChE inhibition with an IC50 value of 3.94 µM. nih.govnih.govresearchgate.net Kinetic studies indicated that this compound acts as a mixed-type inhibitor. nih.govresearchgate.net Molecular docking simulations further suggested that it binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE active site. nih.govresearchgate.net

Table 3: Butyrylcholinesterase (BChE) Inhibition by Acetamide Derivatives

| Compound | BChE IC50 (µM) | Inhibition Type |

|---|---|---|

| 8c | 3.94 ± 0.16 | Mixed |

| 8d | 19.60 ± 0.21 | Not specified |

Data from a 2023 study on substituted acetamide derivatives. nih.gov

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis and enzymatic browning. nih.gov Its inhibitors are of great interest in the cosmetic and medicinal industries as depigmenting agents. nih.gov Substituted benzoic and cinnamic acid esters with amide functionalities have been explored as potential tyrosinase inhibitors. nih.gov

Research into amide-based derivatives led to the synthesis of N-(4-acetylphenyl)-2-chloroacetamide, a compound structurally similar to the biphenyl target compound. nih.gov This molecule and its subsequent derivative, 2-(4-acetylanilino)-2-oxoethyl cinnamate, were synthesized and characterized as potential tyrosinase inhibitors, highlighting the interest in the chloroacetamide scaffold for this enzymatic target. nih.gov Various compounds can inhibit tyrosinase through different mechanisms, including competitive, non-competitive, and mixed-type inhibition. mdpi.commdpi.com For example, L-pyroglutamic acid was found to be a competitive inhibitor of mushroom tyrosinase with an IC50 of 3.38 mM, while 3-phenyllactic acid showed mixed-type inhibition with an IC50 of 3.50 mM. mdpi.com

Table 4: Examples of Tyrosinase Inhibitors and Their Mechanisms

| Inhibitor | IC50 | Inhibition Type |

|---|---|---|

| L-pyroglutamic acid | 3.38 mM | Competitive |

| 3-Phenyllactic acid | 3.50 mM | Mixed |

| Malic acid | 3.91 mM | Mixed |

| Lactic acid | 5.42 mM | Mixed |

Data from a study on carboxylic acids as tyrosinase inhibitors. mdpi.com

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.govnih.gov Its activity is associated with pathogenic bacteria like Helicobacter pylori and contributes to the formation of infection-related kidney stones. nih.govrsc.org Consequently, urease inhibitors are sought after for therapeutic applications.

The search for potent urease inhibitors has explored various chemical scaffolds. While direct studies on this compound were not found, research on related structures provides insight. A series of bis-Schiff bases derived from benzyl (B1604629) phenyl ketone were synthesized and showed excellent to good urease inhibitory activity. nih.gov The most active compounds in this series displayed IC50 values that were comparable to the standard inhibitor, thiourea (B124793) (IC50 = 21.15 ± 0.32 µM). nih.gov

Table 5: Urease Inhibitory Activity of Benzyl Phenyl Ketone-based bis-Schiff Bases

| Compound | Urease IC50 (µM) |

|---|---|

| 3 | 22.21 ± 0.42 |

| 4 | 26.11 ± 0.22 |

| 6 | 28.11 ± 0.22 |

| 5 | 34.32 ± 0.65 |

| Thiourea (Standard) | 21.15 ± 0.32 |

Data from a study on bis-Schiff base derivatives. nih.gov

Very Long Chain Fatty Acid Synthase (VLCFAs) Inhibition Research

The primary herbicidal mode of action for chloroacetamides, including this compound, is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This process is crucial for the formation of essential components of plant cell membranes and protective layers.

The key enzyme in this pathway, VLCFA synthase (also known as elongase), is responsible for the initial condensation step in the elongation of fatty acid chains beyond 18 carbons. Chloroacetamides act as potent and specific inhibitors of this enzyme. The inhibition is irreversible, and these herbicides compete with the acyl-CoA substrate for binding to the enzyme. This strong binding explains the very low concentrations (in the nanomolar range) required for 50% inhibition (I50). For example, in cucumber and barley, a 50% inhibition of VLCFA formation is achieved with 10 to 100 nM of the chloroacetamide herbicide metazachlor.

Studies using isolated microsomes and recombinant enzymes have confirmed that the condensing enzyme of the elongase system is the exclusive target for chloroacetamides. The inhibition is stereospecific, with the (S)-enantiomers of chiral chloroacetamides like metolachlor (B1676510) being the active inhibitors. The absence of VLCFAs disrupts the stability and function of the plasma membrane, leading to leakage and ultimately, the death of the plant. This targeted inhibition of a vital plant-specific pathway is the basis for the widespread use of chloroacetamide herbicides in agriculture.

Table 1: Inhibition of Very Long Chain Fatty Acid (VLCFA) Elongation by Chloroacetamide Herbicides

| Plant Species | Chloroacetamide Herbicide | Concentration for 50% Inhibition (I50) | Effect on VLCFA Formation |

| Cucumis sativus (Cucumber) | Metazachlor | 10 - 100 nM | Specific inhibition of C20, C22, and C24 fatty acid formation |

| Hordeum vulgare (Barley) | Metazachlor | 10 - 100 nM | Specific inhibition of C20, C22, and C24 fatty acid formation |

| Zea mays (Maize) | Metazachlor, Metolachlor, Butachlor | 1 µM | Up to 100% inhibition of C20, C22, and C24 fatty acid formation |

Tissue Factor/Factor VIIa (TF-FVIIa) Inhibition Studies

There is currently no specific research available that has evaluated this compound for its potential to inhibit the Tissue Factor/Factor VIIa (TF-FVIIa) complex. The TF-FVIIa complex is a critical initiator of the extrinsic pathway of the blood coagulation cascade, and its inhibition is a target for the development of antithrombotic drugs.

While research has been conducted on various classes of compounds as inhibitors of TF-FVIIa, including substituted biphenyl derivatives, these studies have focused on molecules with different structural features than this compound. nih.govnih.gov For example, a novel series of substituted biphenyl derivatives were identified as highly potent and selective TF-FVIIa inhibitors, but these compounds possess different functional groups and substitution patterns. nih.gov Similarly, other research has explored N-phenyl-2-(phenyl-amino) acetamide derivatives as potential factor VIIa inhibitors. ijper.org However, the findings from these studies cannot be directly extrapolated to predict the activity of this compound. Therefore, its role, if any, in the inhibition of the TF-FVIIa complex remains to be investigated.

Research on Herbicidal Properties

This compound belongs to the chloroacetamide class of herbicides, which are widely used in agriculture for pre-emergence weed control. Their herbicidal activity stems from their ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs), which are essential for plant growth and development.

Evaluation as Agricultural Herbicides

Chloroacetamide herbicides are effective against many annual grasses and some small-seeded broadleaf weeds in a variety of major crops. They are typically applied to the soil before the weeds emerge. The inhibition of VLCFA synthesis disrupts the formation of cell membranes and other critical structures in developing seedlings, leading to stunted growth and eventual death.

The efficacy of chloroacetamide herbicides can be influenced by soil management practices. For instance, studies have shown that these herbicides are generally more effective in controlling weeds under conventional tillage systems compared to no-tillage systems. The effectiveness of specific chloroacetamide herbicides, such as acetochlor (B104951), alachlor, and metolachlor, has been demonstrated in controlling various weed species.

Table 2: Efficacy of Chloroacetamide Herbicides on Weed Control

| Herbicide | Application Rate | Tillage System | Weed Control Efficacy |

| Acetochlor | 3,360 g ha⁻¹ | Conventional Tillage | More efficient weed control |

| Alachlor | 3,360 g ha⁻¹ | Conventional Tillage | More efficient weed control |

| Metolachlor | 2,400 g ha⁻¹ | Conventional Tillage | More efficient weed control |

| S-metolachlor | 1,440 g ha⁻¹ | Conventional Tillage | Less efficient compared to higher rates of others |

Research on Anti-inflammatory Activities

While there is no direct research on the anti-inflammatory properties of this compound, studies on related biphenyl and acetamide derivatives suggest that this class of compounds may possess such activities. Biphenyl acetic acid and its derivatives have been reported to have anti-inflammatory and analgesic properties. For example, a new class of 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives was evaluated for in vivo anti-inflammatory activities. nih.gov One of the most active compounds from that series, 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide, demonstrated a reduction in carrageenan-induced rat paw edema. nih.gov

Furthermore, other acetamide derivatives have been synthesized and investigated for their potential anti-inflammatory effects. For instance, N-(2-hydroxy phenyl) acetamide has been shown to suppress Toll-like receptors (TLR-2 and TLR-4) in adjuvant-induced arthritic rats, suggesting a mechanism for its anti-inflammatory action. While these findings are in related compound classes, specific studies are required to determine if this compound exhibits any anti-inflammatory activity.

Research on Antiviral Activities

Currently, there are no specific studies that have investigated the antiviral activities of this compound. However, research into other structurally related acetamide derivatives has shown promise in the field of antiviral drug discovery.

For example, a series of 2-((indol-3-yl)thio)-N-benzyl-acetamides were identified as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.gov The most potent compound from this series demonstrated stronger inhibitory activity against the human coronavirus HCoV-OC43 than the well-known antiviral drug remdesivir. nih.gov In another study, N-(4-substituted phenyl) acetamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety exhibited favorable antiviral activities against the tobacco mosaic virus (TMV). researchgate.net

Structure Activity Relationship Sar Studies

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical approach to correlate the chemical structure of a compound with its biological activity. scienceforecastoa.com For chloroacetamide derivatives, QSAR studies are instrumental in predicting their biological potential and guiding the synthesis of more effective analogs. srce.hr These methodologies rely on calculating molecular descriptors that quantify various physicochemical properties of the molecules and then using statistical methods, like multiple linear regression, to build a predictive model. medcraveonline.comkg.ac.rs

The process typically involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen. medcraveonline.com This set is often divided into a "training set" for model development and a "test set" for validating the model's predictive power. medcraveonline.com

Molecular Descriptor Calculation: A wide range of descriptors are calculated for each molecule. These can be classified as 0D (e.g., constitutional descriptors), 1D, 2D (e.g., topological indices), or 3D (e.g., quantum-chemical descriptors) and capture properties like lipophilicity (log P), electronic effects, steric parameters, and molecular shape. kg.ac.rsnih.gov

Model Development: Statistical techniques are employed to find the best correlation between a subset of molecular descriptors and the observed biological activity. nih.gov The goal is to create a statistically significant equation that can predict the activity of new, unsynthesized compounds. researchgate.net

Model Validation: The developed QSAR model is rigorously validated to ensure its robustness and predictability. This is often done using internal validation (like leave-one-out cross-validation) and external validation with the test set of compounds. researchgate.net

In studies of N-(substituted phenyl)-2-chloroacetamides, QSAR analyses have been performed using various cheminformatics prediction models (such as Molinspiration, SwissADME, PreADMET, and PkcSM) to screen for antimicrobial potential. nih.govnih.gov These models assess biophysiochemical properties and biophysical-kinetic parameters to predict biological activity. nih.gov

Influence of Biphenyl (B1667301) Moiety Substituents on Biological Activity

Studies on related N-(substituted phenyl)-2-chloroacetamides have demonstrated that the biological activity varies significantly with the position and type of substituents on the phenyl ring. nih.govnih.gov

Lipophilicity and Permeability: Halogenated substituents, such as chloro, bromo, and fluoro groups, particularly at the para-position of the phenyl ring, have been shown to increase the lipophilicity of the molecule. srce.hrnih.gov This enhanced lipophilicity is believed to facilitate the compound's passage through the phospholipid bilayer of cell membranes, leading to higher activity. srce.hrnih.gov For instance, N-(4-chlorophenyl)-2-chloroacetamide and N-(4-fluorophenyl)-2-chloroacetamide were among the most active in a series of antimicrobial tests. nih.govnih.gov

Electronic Effects: The total number of carbon atoms in the molecule, which influences lipophilicity, and the chemical nature of the hydrocarbon substituent, which affects water solubility, play a major role in shaping the biological profile of chloroacetamide derivatives. nih.gov Electron-withdrawing groups on one of the biphenyl rings have been noted in other bioactive biphenyl derivatives to contribute to their antimicrobial activity. researchgate.net

Steric Factors: The size and shape of the substituents can also impact how the molecule fits into the active site of a biological target. The number of rotatable bonds has been identified as a factor that significantly influences the toxicity of chloroacetamide derivatives. nih.gov

The following table summarizes the effect of different substituents on the phenyl ring of N-phenyl-2-chloroacetamide analogs and their observed antimicrobial activity.

| Compound | Substituent on Phenyl Ring | Key Property Influenced | Observed Activity |

| N-(4-chlorophenyl)-2-chloroacetamide | 4-Chloro | High Lipophilicity | High activity against Gram-positive bacteria nih.govnih.gov |

| N-(4-fluorophenyl)-2-chloroacetamide | 4-Fluoro | High Lipophilicity | High activity against Gram-positive bacteria nih.govnih.gov |

| N-(3-bromophenyl)-2-chloroacetamide | 3-Bromo | High Lipophilicity | High activity against Gram-positive bacteria nih.govnih.gov |

| N-(4-hydroxyphenyl)-2-chloroacetamide | 4-Hydroxy | Low Lipophilicity | Lower activity compared to halogenated analogs nih.gov |

Role of Chloroacetamide Group in Activity Modulation

The chloroacetamide group (ClCH₂CONH-) is a key functional component in this class of compounds, playing a direct role in their biological mechanism. nih.gov Chloroacetamides are known to be reactive molecules, and their activity is often attributed to the electrophilic nature of the carbon atom bearing the chlorine. researchgate.net

The chemical reactivity of the N-aryl 2-chloroacetamides is largely due to the easy replacement of the chlorine atom by nucleophiles, such as the thiol groups of cysteine residues found in enzymes and proteins. researchgate.net This can lead to the irreversible inhibition of target enzymes, which is the basis for the herbicidal and antimicrobial activity of many chloroacetamide compounds. researchgate.net

The primary role of the chloroacetamide group includes:

Covalent Modification: The group acts as an alkylating agent, forming covalent bonds with nucleophilic residues in the active sites of target proteins. This covalent modification can lead to the inactivation of essential enzymes.

Structural Backbone: The acetamide (B32628) linkage provides a crucial structural element that correctly orients the biphenyl moiety and the reactive chloroacetyl group for optimal interaction with the biological target.

Hydrogen Bonding: The amide portion of the group (–NH–C=O–) can participate in hydrogen bonding interactions within the receptor's active site, contributing to the binding affinity and stability of the ligand-receptor complex.

Modifications to this group, such as replacing the chlorine with other halogens or functional groups, can significantly alter the compound's reactivity and, consequently, its biological activity. For example, studies on N-phenyl-2,2-dichloroacetamide analogues indicate that the presence of the chlorine atoms is critical for their potential as anticancer agents. researchgate.net

Stereochemical Considerations in Activity Profiles

Stereochemistry can play a pivotal role in the biological activity of chiral compounds, as different stereoisomers can exhibit varying affinities for their biological targets. mdpi.com While N-1,1'-biphenyl-4-yl-2-chloroacetamide itself is not chiral, the introduction of a chiral center, for instance by substitution on the acetyl group, or the presence of atropisomerism due to restricted rotation around the biphenyl single bond, could lead to stereoisomers with distinct activity profiles.

In related chiral compounds, stereochemistry has been shown to be a critical determinant of biological activity. mdpi.com For example, in derivatives of the natural product acivicin, only isomers with a specific stereochemical configuration ((5S, αS)) displayed significant antiplasmodial activity, suggesting that their uptake into cells is a stereoselective process. mdpi.com

For derivatives of flurbiprofen, a compound containing a biphenyl moiety, it is known that the molecule exists as a racemate (an equal mix of R and S stereoisomers), but the S-(+)-enantiomer is responsible for the majority of its anti-inflammatory activity. mdpi.com This highlights that even within a class of biphenyl-containing compounds, biological targets can differentiate between enantiomers.

Although specific research on the stereochemical profile of this compound derivatives is limited, the principles observed in structurally similar molecules suggest that:

If a chiral center were introduced, it is highly probable that one enantiomer would be more active than the other.

The three-dimensional arrangement of atoms is crucial for the precise fit of a molecule into its target's binding site. A change in stereochemistry could disrupt key interactions, leading to a loss of activity. mdpi.com

Pharmacophore Model Development and Validation

Pharmacophore modeling is a powerful tool in computer-aided drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comd-nb.info A pharmacophore model consists of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, organized in a specific spatial geometry. nih.gov

The development of a pharmacophore model for this compound analogs would typically follow these steps:

Ligand-Based or Structure-Based Approach: Depending on the available data, the model can be generated based on a set of known active ligands (ligand-based) or from the 3D structure of the biological target in complex with a ligand (structure-based). d-nb.info

Feature Identification: Key chemical features common to active molecules are identified. For this class of compounds, a typical pharmacophore model might include two aromatic rings representing the biphenyl moiety, a hydrogen bond acceptor (the carbonyl oxygen), and a hydrogen bond donor (the amide hydrogen). researchgate.net

Model Generation and Refinement: A computational algorithm generates a series of possible pharmacophore hypotheses. dovepress.com These hypotheses are then scored and ranked based on their ability to correctly identify active compounds and exclude inactive ones from a database. nih.gov

Validation: The best pharmacophore model is validated to ensure its predictive capability. nih.gov This involves screening a database of compounds not used in model generation and assessing the model's ability to enrich the hit list with known active molecules. nih.gov

For chloroacetamide derivatives, pharmacophore models have been successfully developed to explore their herbicidal activity. researchgate.net These models help in understanding the key structural requirements for activity and can be used as 3D queries for virtual screening to discover new lead compounds with desired biological properties. dovepress.comresearchgate.net

| Pharmacophore Feature | Potential Role in this compound |

| Aromatic Rings | Interaction with hydrophobic pockets in the target protein; π-π stacking. |

| Hydrogen Bond Acceptor | Interaction with hydrogen bond donor groups in the active site (e.g., from amino acid residues like Arg or Lys). |

| Hydrogen Bond Donor | Interaction with hydrogen bond acceptor groups in the active site (e.g., from the backbone carbonyl of the protein). |

| Hydrophobic Feature | General hydrophobic interactions that contribute to binding affinity. |

Mechanistic Investigations and Molecular Interactions

Protein Target Identification and Modulation Studies

The identification of protein targets is a critical step in understanding the biological effects of a compound. For molecules containing a chloroacetamide group, this process often leverages the group's ability to form stable covalent bonds with its protein partners.

The chloroacetamide group serves as a "warhead" for cysteine-reactive covalent inhibitors. nih.gov The discovery of such ligands often involves screening libraries of electrophilic fragments, including chloroacetamides, against a protein of interest to identify molecules that can form a covalent bond with a specific, often functionally important, cysteine residue. rsc.org

One common technique is activity-based protein profiling (ABPP), where compounds compete against a cysteine-reactive probe for binding to a target protein. biorxiv.org For example, a screen of 318 cysteine-reactive chloroacetamide and acrylamide (B121943) ligands was used to identify a fully synthetic covalent ligand for the E3 ubiquitin ligase RNF114 by assessing which compounds could prevent the binding of a fluorescently-labeled iodoacetamide (B48618) probe. biorxiv.org This approach allows for the discovery of new scaffolds that can be optimized for potency and selectivity. rsc.org The reactivity of the α-chloroacetamide warhead is considered to be in a similar range to that of acrylamides, making it a suitable choice for developing targeted covalent inhibitors. mdpi.com

Herbicides within the chloroacetanilide class, which share the chloroacetamide functional group, are known to damage proteins through nucleophilic substitution. nih.govacs.orgescholarship.org This covalent modification, primarily occurring at reactive cysteine residues, can lead to protein misfolding and accumulation, which disrupts cellular proteostasis networks and can further destabilize the broader cellular proteome. nih.govescholarship.orgresearchgate.net

Studies on chloroacetanilide herbicides like propachlor (B1678252), alachlor, and acetochlor (B104951) show that they induce distinct but overlapping profiles of protein destabilization. acs.orgescholarship.org The reactivity is not simply driven by the inherent reactivity of the nucleophile or electrophile but is idiosyncratic, meaning it is specific to the particular protein and compound pairing. nih.govacs.org For instance, exposure to propachlor selectively targets and destabilizes proteins like GAPDH and PARK7. researchgate.netchemrxiv.org The primary mechanism for GAPDH destabilization is the direct conjugation of the chloroacetamide moiety to a catalytic cysteine residue, leading to the global destabilization of the protein. nih.govresearchgate.netchemrxiv.org It is noteworthy that for each chloroacetanilide studied, about one-third of the destabilized proteins were not reactive with iodoacetamide, suggesting that other mechanisms of destabilization may also be involved. nih.gov

Table 1: Research Findings on Chloroacetamide-Induced Protein Destabilization

| Finding | Implication | Source(s) |

|---|---|---|

| Chloroacetamides damage proteins via nucleophilic substitution. | Covalent modification can lead to protein misfolding and disruption of cellular proteostasis. | nih.govacs.orgescholarship.org |

| Reactivity is primarily with cysteine residues. | Cysteine-rich proteins or those with reactive cysteines are potential primary targets. | acs.orgresearchgate.net |

| Reactivity is idiosyncratic, not based solely on inherent chemical reactivity. | The specific structures of the protein and the compound determine the interaction. | nih.govacs.org |

| Propachlor, a related compound, selectively targets GAPDH and PARK7. | Demonstrates that specific chloroacetamides can have distinct protein target profiles. | researchgate.netchemrxiv.org |

Ligand-Enzyme Binding Interface Characterization

The interaction between a chloroacetamide-containing ligand and its target enzyme is multifaceted. It begins with non-covalent recognition, where the ligand fits into the enzyme's active site, followed by the formation of a permanent covalent bond. For chloroacetamide herbicides, a key target enzyme class is the Very Long Chain Fatty Acid Synthase (VLCFAs). The binding interface within this enzyme would involve:

Covalent Bonding: The defining interaction is the nucleophilic attack by a catalytic cysteine residue in the enzyme's active site on the electrophilic carbon of the chloroacetamide group, displacing the chlorine atom and forming an irreversible thioether bond.

Hydrophobic Interactions: The biphenyl (B1667301) group of N-1,1'-biphenyl-4-yl-2-chloroacetamide would likely occupy a deep, hydrophobic pocket within the enzyme, contributing significantly to binding affinity and proper orientation of the reactive group. rsc.orgnih.gov

Hydrogen Bonding: The amide portion of the molecule can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming interactions with amino acid residues in the active site that help to stabilize the ligand-enzyme complex before covalent modification occurs. nih.gov

Advanced Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate molecular interactions and reactivity at an atomic level, offering insights that complement experimental studies.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. For this compound and related compounds, docking simulations can be used to model their fit within the active site of target enzymes like VLCFAs or monoamine oxidases (MAO-A and MAO-B). semanticscholar.org

These simulations calculate a "docking score," which estimates the binding free energy (ΔGbind), to predict binding affinity. semanticscholar.org The results can validate potential binding modes and identify key amino acid residues involved in the interaction. nih.govresearchgate.net For example, docking studies on similar acetamide (B32628) compounds against MAO-B have shown strong binding affinity, suggesting they could be promising candidates for developing new therapeutics. semanticscholar.org Such studies are crucial for the rational design of new derivatives with improved potency and selectivity.

Table 2: Application of Molecular Docking for Acetamide Derivatives

| Target Enzyme | Key Findings from Docking | Source(s) |

|---|---|---|

| Very Long Chain Fatty Acid Synthase (VLCFAs) | Chloroacetamide derivatives showed minimal binding energy and acceptable affinity for the active site. | |

| Monoamine Oxidase B (MAO-B) | Acetamide compounds showed better binding free energy than the reference drug, indicating potential selective affinity. | semanticscholar.org |

Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure and reactivity of molecules. nih.gov For this compound, DFT calculations can provide deep insights into its chemical properties.

One key application is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO indicates the molecule's ability to accept an electron, while the HOMO energy relates to its ability to donate an electron. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov DFT can also be used to model the entire reaction mechanism of covalent bond formation, mapping the energy profile of the nucleophilic attack by a cysteine residue on the chloroacetamide group. Furthermore, calculations of Fukui functions can reveal the local reactivity of different atoms within the molecule, confirming the electrophilic nature of the carbon atom bonded to the chlorine. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetochlor |

| Alachlor |

| Propachlor |

| Iodoacetamide |

| Acrylamides |

| GAPDH (Glyceraldehyde-3-phosphate dehydrogenase) |

Analytical and Characterization Methodologies in Research

Chromatographic Techniques7.2.1. High-Performance Liquid Chromatography (HPLC)Specific HPLC methodologies, including the type of column, mobile phase composition, flow rate, and retention time for N-1,1'-biphenyl-4-yl-2-chloroacetamide, were not found in the searched literature.

Without access to publications or spectral databases containing the characterization of this compound, a scientifically accurate and detailed article conforming to the provided outline cannot be generated.

Crystallographic Analysis

Crystallographic analysis is a cornerstone for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. For a compound like this compound, these techniques would provide precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in the crystal lattice.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of a compound. Although a specific crystallographic study for this compound is not readily found, studies on analogous N-aryl chloroacetamides provide a framework for the expected findings. For instance, in related structures, the chloroacetamide group may exhibit specific orientations relative to the biphenyl (B1667301) ring system, influenced by intermolecular interactions such as hydrogen bonding and van der Waals forces.

A hypothetical crystallographic study on this compound would yield a set of crystallographic parameters. These parameters, presented in a data table, would precisely define the unit cell of the crystal and the arrangement of the atoms within it.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical formula | C₁₄H₁₂ClNO |

| Formula weight | 245.70 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor | Value |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a single-crystal X-ray diffraction study.

Chemoproteomics and Affinity-Based Protein Profiling (ABPP)

The chloroacetamide functional group in this compound makes it a potential candidate for use as a covalent probe in chemoproteomics and affinity-based protein profiling (ABPP). These powerful techniques are employed to identify the protein targets of small molecules within a complex biological system, such as a cell lysate or even in living organisms.

The chloroacetamide moiety can act as a reactive electrophile, forming a covalent bond with nucleophilic residues on proteins, most commonly cysteine. This covalent interaction allows for the "tagging" and subsequent identification of proteins that bind to the small molecule.

Chemoproteomics studies utilizing chloroacetamide-containing probes have been instrumental in drug discovery and chemical biology. nih.gov These studies often involve the synthesis of a probe that incorporates a reporter tag, such as biotin (B1667282) or an alkyne group for click chemistry, in addition to the reactive chloroacetamide group.

Affinity-based protein profiling is a subset of chemoproteomics that uses these tagged probes to enrich and identify target proteins. A typical ABPP workflow involves:

Incubation of the probe with a proteome.

Covalent labeling of target proteins.

Enrichment of the labeled proteins (e.g., using streptavidin beads for a biotinylated probe).

Proteolytic digestion of the enriched proteins.

Identification of the proteins and the specific sites of covalent modification by mass spectrometry.

While no specific chemoproteomics or ABPP studies using this compound as a probe are documented in the searched literature, the application of this technique would provide valuable insights into its biological targets and potential mechanisms of action. A hypothetical study could reveal a list of proteins that are covalently modified by this compound.

Hypothetical Protein Targets of this compound Identified by ABPP

| Protein Name | Gene Name | Function | Site of Modification |

| Protein A | Gene A | Function A | Cys-XXX |

| Protein B | Gene B | Function B | Cys-YYY |

| Protein C | Gene C | Function C | Cys-ZZZ |

Note: This table represents a hypothetical output from an affinity-based protein profiling experiment and is for illustrative purposes only.